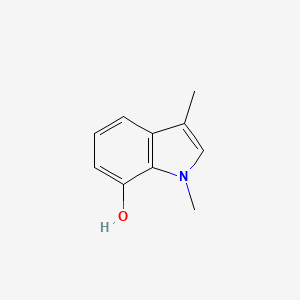

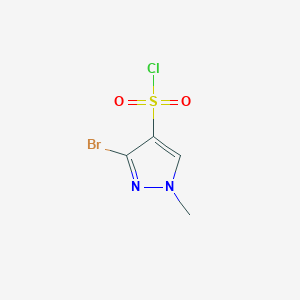

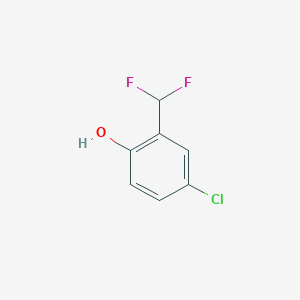

![molecular formula C7H6FN3 B1457760 8-Fluoroimidazo[1,2-A]pyridin-2-amine CAS No. 1781129-93-8](/img/structure/B1457760.png)

8-Fluoroimidazo[1,2-A]pyridin-2-amine

Übersicht

Beschreibung

“8-Fluoroimidazo[1,2-A]pyridin-2-amine” is a synthesized chemical compound with potential implications in various fields of research and industry. It has a molecular weight of 165.17 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for 8-Fluoroimidazo[1,2-A]pyridin-2-amine is not available in the retrieved data.

Molecular Structure Analysis

The Inchi Code for “8-Fluoroimidazo[1,2-A]pyridin-2-amine” is 1S/C8H8FN3/c9-7-2-1-3-12-5-6 (4-10)11-8 (7)12/h1-3,5H,4,10H2 . This provides a detailed description of the molecule’s structure.

Chemical Reactions Analysis

While specific chemical reactions involving “8-Fluoroimidazo[1,2-A]pyridin-2-amine” are not available in the retrieved data, imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Physical And Chemical Properties Analysis

“8-Fluoroimidazo[1,2-A]pyridin-2-amine” is a powder with a melting point of 98-99 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Bioisosteric Replacement in GABAA Receptor Modulation

8-Fluoroimidazo[1,2-a]pyridine has been evaluated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor . This application is significant in the field of medicinal chemistry, where bioisosteric replacements are used to enhance the biological properties of active compounds .

Physicochemical Mimic

The compound has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine . This means that it can replicate the physical and chemical properties of imidazo[1,2-a]pyrimidine, which can be useful in various chemical reactions and processes .

Synthesis of Novel Compounds

8-Fluoroimidazo[1,2-a]pyridine has been used in the synthesis of novel compounds . For instance, a 3,7-disubstituted-8-fluoroimidazopyridine has been developed using this compound .

Detection of Phosgene

A novel fluorescent probe named 2-(3-phenylimidazo[1,5-a]pyridin-1-yl)aniline (PMPY-NH2) was developed for the detection of phosgene in solution and gas phase . This application is crucial in environmental monitoring and safety measures, as phosgene is a toxic industrial chemical .

Development of Anxiolytic Agents

The compound has potential applications in the development of anxiolytic agents . These are medications that inhibit anxiety, and the development of new anxiolytic agents can contribute to better treatment options for anxiety disorders .

Research in Medicinal Chemistry

8-Fluoroimidazo[1,2-a]pyridine is a valuable compound in medicinal chemistry research . Its unique structure and properties make it a useful tool in the synthesis and development of new pharmaceutical compounds .

Safety and Hazards

The safety information for “8-Fluoroimidazo[1,2-A]pyridin-2-amine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, “8-Fluoroimidazo[1,2-A]pyridin-2-amine” may have potential implications in various fields of research and industry.

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are typically functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, the class of compounds to which it belongs, is known to involve radical reactions .

Eigenschaften

IUPAC Name |

8-fluoroimidazo[1,2-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVITGFODCAWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

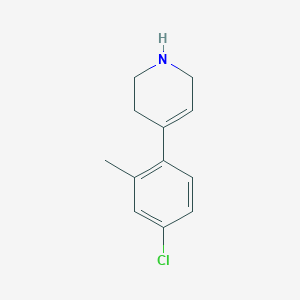

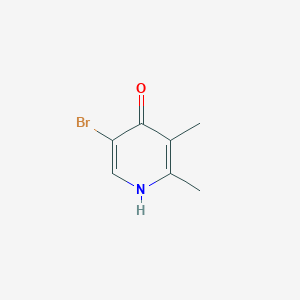

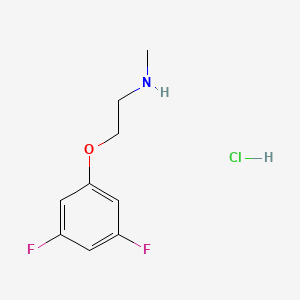

![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)